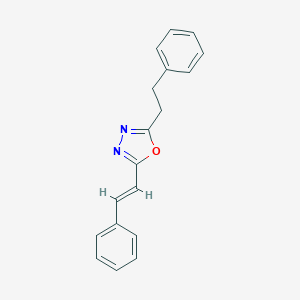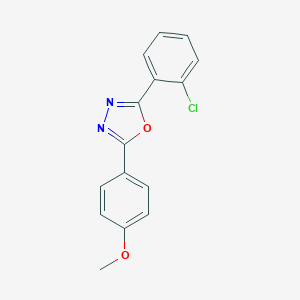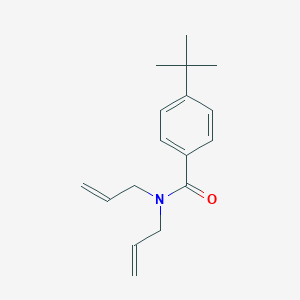
N-(2-hydroxypropyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxypropyl)-4-methylbenzamide, also known as HMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and is known to have several biochemical and physiological effects on the body.
Mécanisme D'action
The mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. This compound has also been shown to inhibit the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and enhance muscle recovery after exercise. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-building effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxypropyl)-4-methylbenzamide has several advantages for lab experiments, such as its ability to enhance muscle protein synthesis and reduce muscle protein breakdown. However, there are also some limitations to using this compound in lab experiments. For example, the optimal dosage and duration of this compound supplementation are not well-established, and there is a lack of standardized methods for measuring muscle protein synthesis and breakdown.
Orientations Futures
There are several future directions for research on N-(2-hydroxypropyl)-4-methylbenzamide. One area of interest is in the potential use of this compound in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia. Another area of research is in the optimization of this compound supplementation protocols, such as determining the optimal dosage and duration of supplementation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other supplements and medications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have anabolic effects on muscle tissue and may have potential therapeutic applications in the treatment of muscle wasting diseases. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could help to optimize its use and better understand its mechanism of action.
Méthodes De Synthèse
N-(2-hydroxypropyl)-4-methylbenzamide can be synthesized through a simple chemical reaction between 4-methylbenzoic acid and 2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified through various methods, such as recrystallization, to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-hydroxypropyl)-4-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is in the field of muscle biology, where this compound has been shown to have anabolic effects. This compound has been found to enhance muscle protein synthesis and reduce muscle protein breakdown, leading to increased muscle mass and strength. This compound has also been studied for its potential use in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14) |
Clé InChI |
NHVKSUKFAMAWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)

